A Technical Guide to the Core Properties of D-Tryptophyl-D-proline
A Technical Guide to the Core Properties of D-Tryptophyl-D-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental chemical, physical, and biological properties of the dipeptide D-Tryptophyl-D-proline. Composed of two D-enantiomeric amino acids, this dipeptide possesses unique characteristics that are of interest in various fields of research and development, particularly in pharmacology and biochemistry due to its potential for increased stability and novel biological activities compared to its L-enantiomeric counterpart.
Chemical and Physical Properties
D-Tryptophyl-D-proline is a dipeptide formed from the amino acids D-Tryptophan and D-Proline linked by a peptide bond. The presence of the D-isomers confers significant conformational and metabolic stability. The quantitative chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₉N₃O₃ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| IUPAC Name | (2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | [1] |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O | [1] |
| InChI Key | DXYQIGZZWYBXSD-UHFFFAOYSA-N | [1] |
| Physical Description | Solid | [2] |
| LogP (Octanol/Water) | -1.35 (Extrapolated) | [1][2] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 4 | [1] |
Biological Significance and Potential Applications
While specific research on D-Tryptophyl-D-proline is limited, the properties of its constituent D-amino acids and related peptides provide insight into its potential biological roles and applications.
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Metabolic Stability : Peptides composed of D-amino acids are highly resistant to degradation by proteases, which typically recognize L-amino acids. This inherent stability can significantly increase the in vivo half-life of D-Tryptophyl-D-proline, making it an attractive candidate for therapeutic development.
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Antimicrobial Potential : Tryptophan-rich and proline-rich peptides are known classes of antimicrobial peptides (AMPs).[3] The tryptophan residue can facilitate interaction with and disruption of microbial cell membranes, while the proline residue provides structural rigidity.[3][4] The D-configuration could enhance these properties by resisting microbial proteases.
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Neurological Activity : D-Proline is found in biological systems and is involved in processes such as neurotransmission.[5][6] Dipeptides containing D-amino acids can sometimes interact with receptors and enzymes in the central nervous system.
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Chiral Synthesis : As a chiral molecule, D-Tryptophyl-D-proline and its constituent amino acid D-proline are valuable in asymmetric synthesis, serving as catalysts or building blocks for creating enantiomerically pure pharmaceuticals.[5][7]
Experimental Protocols
A. Enzymatic Synthesis of D-Tryptophyl-D-proline
This protocol describes a general method for the enzymatic synthesis of a dipeptide, which can be adapted for D-Tryptophyl-D-proline. This method is advantageous for its high specificity and environmentally friendly conditions.
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Activation of D-Tryptophan : The carboxyl group of D-Tryptophan is activated by an adenylation (A) domain of a non-ribosomal peptide synthetase (NRPS) or a similar enzyme in the presence of ATP. This forms an aminoacyl-AMP intermediate.[8]
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Peptide Bond Formation : The activated D-Tryptophan is then subjected to nucleophilic attack by the amino group of D-Proline. This reaction is catalyzed by the same enzyme system, leading to the formation of the D-Trp-D-Pro dipeptide.[8]
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Reaction Conditions : The reaction is typically carried out in a buffered aqueous solution (e.g., Tris-HCl or phosphate buffer) at a controlled pH (typically 7.0-8.0) and temperature (e.g., 25-37 °C). Molar ratios of substrates and enzyme concentration should be optimized for maximum yield.
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Purification : The resulting dipeptide is purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
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Analysis and Characterization : The purified product is analyzed using HPLC, mass spectrometry (MS), and tandem MS/MS to confirm its identity and purity by comparing the fragmentation patterns with expected values.[8]
B. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation : A solution of the synthesized dipeptide is prepared in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
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Chromatographic Separation : The sample is injected into an LC system equipped with a C18 column. A gradient elution is performed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Mass Spectrometric Detection : The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a mass spectrometer. Mass spectra are acquired in positive ion mode to detect the protonated molecule [M+H]⁺.
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Tandem MS (MS/MS) : For structural confirmation, the [M+H]⁺ ion is selected and fragmented in the collision cell of the mass spectrometer to generate a characteristic fragmentation pattern.
Signaling Pathways and Workflows
While a specific signaling pathway for D-Tryptophyl-D-proline is not established, the biosynthesis of its constituent amino acid, D-proline, and a general workflow for its synthesis and analysis are relevant to researchers.
Caption: Generalized workflow for the enzymatic synthesis and analysis of D-Tryptophyl-D-proline.
Caption: Simplified metabolic pathway for the biosynthesis of L-Proline and its conversion to D-Proline.
References
- 1. Tryptophyl-proline | C16H19N3O3 | CID 14409732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Tryptophyl-Proline (HMDB0029091) [hmdb.ca]
- 3. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline - Wikipedia [en.wikipedia.org]
- 5. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
